

The Toxicology Profile of Fenquizone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenquizone*

Cat. No.: *B1672534*

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Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of **Fenquizone**. However, publicly available, detailed non-clinical toxicology data for **Fenquizone** is scarce. Therefore, this guide synthesizes the available information on **Fenquizone** and supplements it with data from the structurally and pharmacologically similar thiazide-like diuretic, metolazone, to provide a relevant toxicological context for researchers, scientists, and drug development professionals.

Introduction to Fenquizone

Fenquizone is a quinazolinone sulphonamide-based diuretic with thiazide-like activity.[1] Structurally related to metolazone, it functions by inhibiting the reabsorption of sodium in the renal tubules, specifically the proximal tubule and the ascending limb of the loop of Henle.[1] This action leads to an increase in the excretion of sodium, chloride, and water.[1] Pharmacokinetic studies in healthy volunteers have shown that **Fenquizone** is readily absorbed after oral administration, reaching peak plasma concentrations at approximately 3 hours. The plasma concentration follows a two-compartment model with a terminal elimination half-life of around 17 hours.[2]

Chemical and Physical Properties of **Fenquizone**

Property	Value
CAS Number	20287-37-0[3]
Molecular Formula	C ₁₄ H ₁₂ ClN ₃ O ₃ S
Molecular Weight	337.78 g/mol
IUPAC Name	7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide

General Toxicology

Detailed non-clinical general toxicology studies on **Fenquizone** are not readily available in the public domain. To infer its potential toxicological profile, data from the closely related drug, metolazone, and the broader class of thiazide-like diuretics are considered.

The primary toxicities associated with thiazide-like diuretics are often extensions of their pharmacological effects, primarily related to electrolyte and fluid balance.

Potential Target Organs of Toxicity (inferred from Thiazide-like Diuretics)

- **Kidney:** Due to the primary site of action, alterations in renal function are a key consideration. While thiazides are not typically associated with direct structural renal damage at therapeutic doses, functional changes in the glomerular filtration rate can occur.
- **Cardiovascular System:** Hypotension due to plasma volume depletion is a common adverse effect. Electrolyte imbalances, particularly hypokalemia, can lead to cardiac arrhythmias.
- **Metabolic Systems:** Thiazide diuretics are known to cause metabolic disturbances, including hyperglycemia, hyperuricemia, and alterations in lipid profiles.

Acute Toxicity

Specific acute toxicity data for **Fenquizone**, such as LD50 values, are not available in the reviewed literature. For diuretics in general, establishing a precise toxic dose can be challenging, with toxicity more commonly associated with chronic use and resulting electrolyte imbalances.

Subchronic and Chronic Toxicity

Information on subchronic and chronic toxicity studies specifically for **Fenquizone** is not publicly accessible. Long-term administration of thiazide-like diuretics like metolazone can lead to persistent electrolyte disturbances and metabolic changes. Chronic use is the most common cause of toxicity, manifesting as hypotension, hypokalemia, hyponatremia, and reduced renal function.

Genotoxicity and Carcinogenicity

Genotoxicity

There is no specific information available regarding the genotoxicity of **Fenquizone** from the conducted searches. Standard genotoxicity assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, and in vivo micronucleus test.

Carcinogenicity

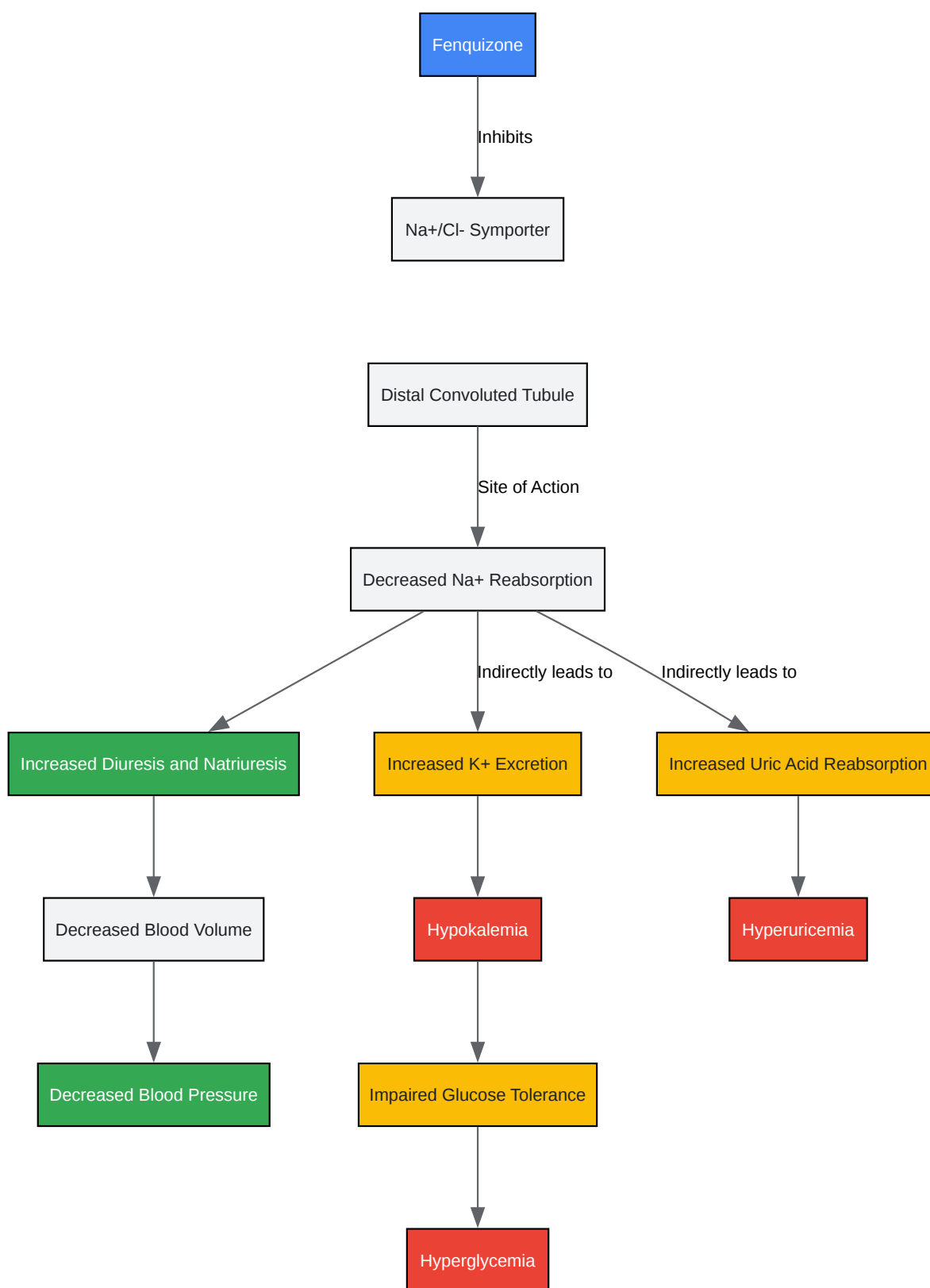
Similarly, no carcinogenicity studies for **Fenquizone** were found.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **Fenquizone** is not available. For the related compound, metolazone, it is classified as FDA pregnancy category B, indicating that animal reproduction studies have not demonstrated a fetal risk, but there are no adequate and well-controlled studies in pregnant women. Metolazone is known to be excreted in breast milk, and therefore, potential adverse reactions in nursing infants should be considered.

Mechanism of Action and Potential for Adverse Effects

Fenquizone exerts its diuretic effect by blocking the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased urinary excretion of sodium and water.

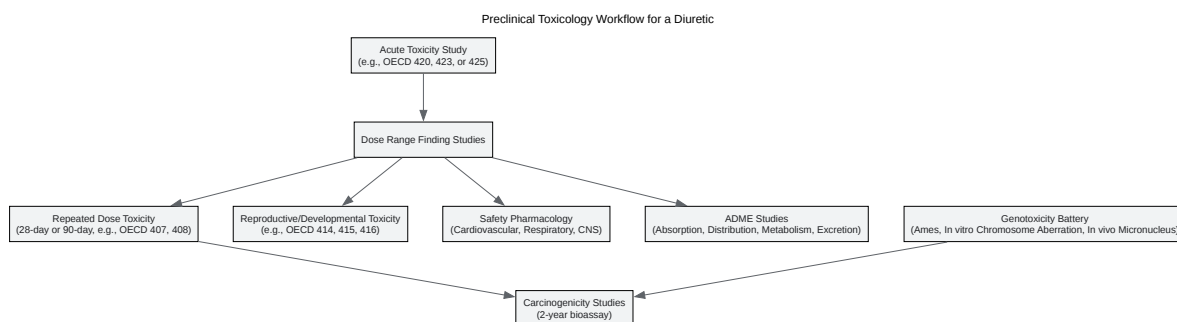


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Caption: Mechanism of action and potential adverse effects of **Fenquizone**.

Experimental Protocols (General Methodologies for Diuretic Toxicology)

While specific protocols for **Fenquizone** are unavailable, the following represent standard methodologies for assessing the toxicology of a new diuretic compound.



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- To cite this document: BenchChem. [The Toxicology Profile of Fenquizone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672534#investigating-the-toxicology-profile-of-fenquizone]

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